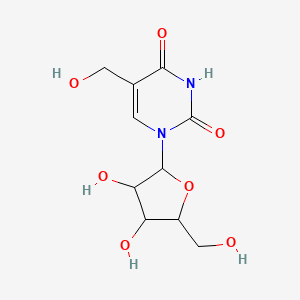
1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil
概要
説明
1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the treatment of various cancers and viral infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil typically involves the glycosylation of uracil with a protected arabinofuranose derivative. One common method is the use of 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose as the glycosyl donor, which reacts with uracil in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is carried out under anhydrous conditions, and the product is subsequently deprotected to yield the desired nucleoside .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of biocatalysts, such as enzymes from E. coli, has also been explored to enhance the efficiency and selectivity of the synthesis .
化学反応の分析
Types of Reactions
1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The uracil moiety can be reduced to dihydrouracil under hydrogenation conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(b-D-Arabinofuranosyl)-5-carboxyuracil.
Reduction: 1-(b-D-Arabinofuranosyl)-dihydrouracil.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil involves its incorporation into DNA or RNA, where it disrupts normal nucleic acid synthesis. This disruption can lead to the inhibition of DNA polymerase and RNA polymerase activities, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells and certain viruses .
類似化合物との比較
Similar Compounds
1-(b-D-Arabinofuranosyl)cytosine (Ara-C): A well-known anticancer agent used in the treatment of leukemia.
1-(b-D-Arabinofuranosyl)adenine (Ara-A): An antiviral agent used to treat herpes simplex virus infections.
2’-Deoxy-2’-fluoro-β-D-arabinonucleosides (2’F-ANA): Studied for their enhanced stability and affinity for RNA and DNA
Uniqueness
1-(b-D-Arabinofuranosyl)-5-hydroxymethyluracil is unique due to its specific structural modifications, which confer distinct biological activities. Its hydroxymethyl group allows for further chemical modifications, making it a versatile compound for various applications in research and therapy.
特性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAJJNQKTRZJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















